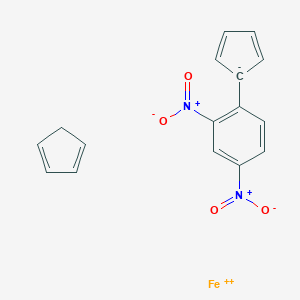
2,4-Dinitrophenyl ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl ferrocene is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 2,4-dinitrophenylhydrazine and ferrocene. The resulting product is a yellow-orange crystalline powder that is highly stable and soluble in organic solvents. In
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl ferrocene is based on its ability to react with aldehydes and ketones to form stable adducts. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group of 2,4-dinitrophenylhydrazine attacks the carbonyl group of the aldehyde or ketone to form a hydrazone. The resulting product is a yellow-orange crystalline powder that can be easily detected and quantified.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms since it is not used as a drug or medication. However, it should be handled with care since it is a toxic and potentially hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dinitrophenyl ferrocene has several advantages for lab experiments, including its high stability, solubility in organic solvents, and ease of detection and quantification. However, it also has some limitations, such as its toxicity and potential hazards, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 2,4-Dinitrophenyl ferrocene in scientific research. One of the most promising areas is the development of new materials such as polymers and sensors based on the unique properties of this compound. Additionally, this compound could be used in the development of new analytical methods for the detection and quantification of aldehydes and ketones in various samples. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science and technology.
Métodos De Síntesis
The synthesis of 2,4-Dinitrophenyl ferrocene involves the reaction between 2,4-dinitrophenylhydrazine and ferrocene in the presence of a catalyst such as acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl ferrocene has been widely used in scientific research as a reagent for the detection and quantification of aldehydes and ketones in various samples. It is also used as a standard for the calibration of analytical instruments such as gas chromatography and high-performance liquid chromatography. Additionally, this compound has been used in the development of new materials such as polymers and sensors.
Propiedades
Número CAS |
12091-84-8 |
|---|---|
Fórmula molecular |
C16H13FeN2O4+ |
Peso molecular |
353.13 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+) |
InChI |
InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2 |
Clave InChI |
PXMZYOKVPLWGAR-UHFFFAOYSA-N |
SMILES |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
SMILES canónico |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
Sinónimos |
2,4-dinitrophenyl ferrocene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
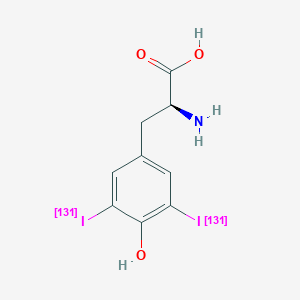

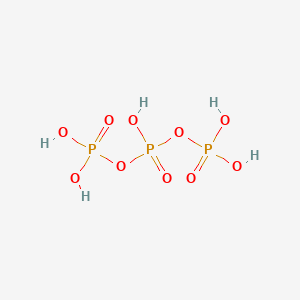
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
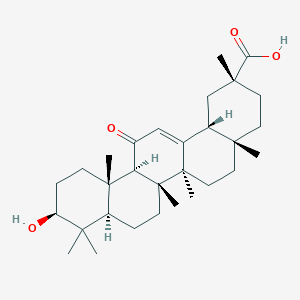

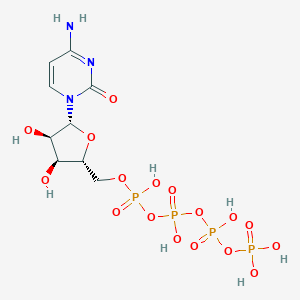

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)



